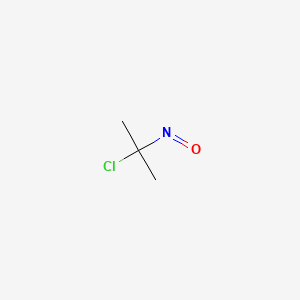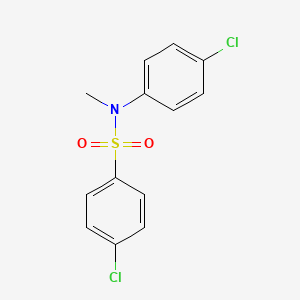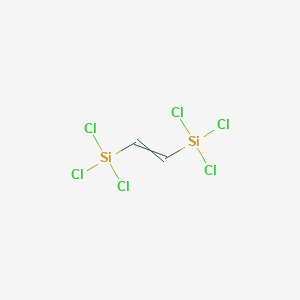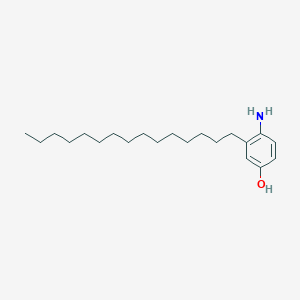
4-Amino-3-pentadecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-pentadecylphenol is a phenolic compound with the molecular formula C21H37NO. It is characterized by a long alkyl chain attached to a phenolic ring, which imparts unique properties to the molecule. This compound is known for its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-pentadecylphenol typically involves the alkylation of phenol followed by amination. One common method includes the reaction of 3-pentadecylphenol with ammonia or an amine under specific conditions to introduce the amino group at the para position .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or nickel can facilitate the alkylation and amination steps, making the process more viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Primary or secondary amines.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
4-Amino-3-pentadecylphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects on cancer cells.
Industry: Utilized in the production of modified phenolic resins and as a compatibilizer in polymer composites
Mécanisme D'action
The mechanism of action of 4-Amino-3-pentadecylphenol involves its interaction with cellular membranes and proteins. Its amphiphilic nature allows it to incorporate into lipid bilayers, disrupting membrane integrity and affecting cellular functions. Additionally, it can interact with proteins, altering their structure and function, which contributes to its antimicrobial and cytotoxic effects .
Comparaison Avec Des Composés Similaires
3-Pentadecylphenol: Shares the long alkyl chain but lacks the amino group.
4-Hydroxy-2-pentadecylaniline: Similar structure but with different substitution patterns.
Cardanol: A natural phenolic lipid with a similar alkyl chain but different functional groups
Uniqueness: 4-Amino-3-pentadecylphenol is unique due to its combination of a long alkyl chain and an amino group, which imparts distinct amphiphilic properties and reactivity. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Propriétés
Numéro CAS |
3158-55-2 |
|---|---|
Formule moléculaire |
C21H37NO |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
4-amino-3-pentadecylphenol |
InChI |
InChI=1S/C21H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(23)16-17-21(19)22/h16-18,23H,2-15,22H2,1H3 |
Clé InChI |
JEAQATRYHARRAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)
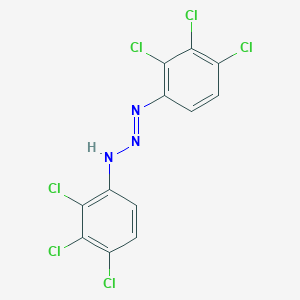
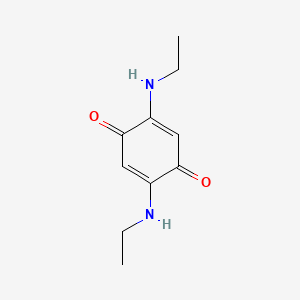
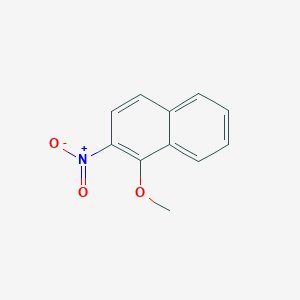

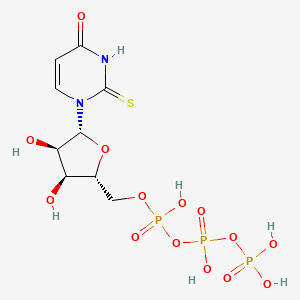

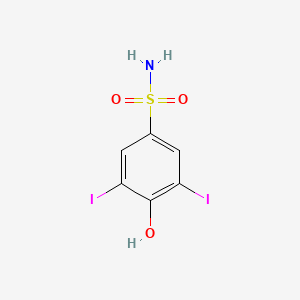
![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
